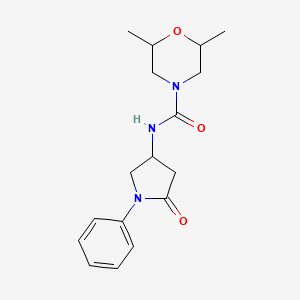
2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C17H23N3O3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, a parallel solution-phase approach was used to prepare a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . This process involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .科学的研究の応用
Synthesis and Structural Elucidation
A novel compound closely related to 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide has been synthesized, with its structure elucidated using various spectroscopic techniques. Devi et al. (2018) described the synthesis of a structurally similar compound, emphasizing the use of UV, FT-IR, 1H, and 13C NMR spectroscopy for its structural elucidation. The study also explored its nonlinear optical properties, indicating potential as a future NLO material based on its hyperpolarizability values Devi et al., 2018.
Antimicrobial Properties
Research on derivatives of morpholine carboxamide compounds has identified potential antimicrobial properties. Desai et al. (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, suggesting their utility in combating microbial infections. These compounds were tested against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant activity Desai et al., 2011.
Potential in Material Science
A unique application of morpholine derivatives has been explored in material science, particularly in the context of non-linear optical materials and thermal properties. The determination of various thermal properties, including heat capacity and entropy, suggests the relevance of these compounds in the development of materials with specific thermal and optical characteristics Devi et al., 2018.
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known versatility of pyrrolidine derivatives in medicinal chemistry . Additionally, the development of new synthetic strategies could expand the range of possible derivatives .
特性
IUPAC Name |
2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-9-19(10-13(2)23-12)17(22)18-14-8-16(21)20(11-14)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNCNDQPUGYLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

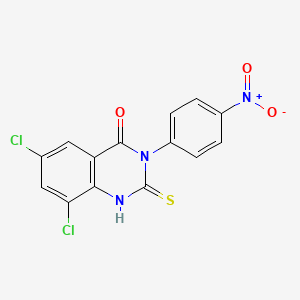
![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2691707.png)
![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)

![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2691710.png)
![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)
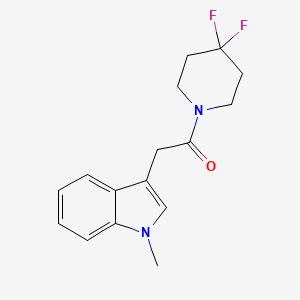
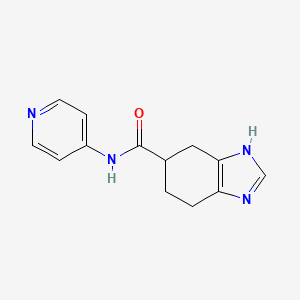
![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)
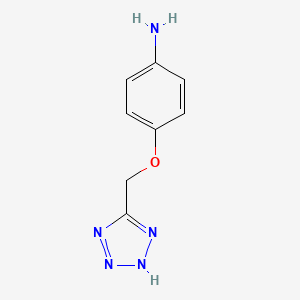
![Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2691721.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)
![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
